molecular formula C23H22ClN3OS B2746387 2-((2-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1115371-23-7

2-((2-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2746387
CAS RN: 1115371-23-7
M. Wt: 423.96
InChI Key: FJDDDAFIMAFBCH-UHFFFAOYSA-N
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Description

2-((2-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C23H22ClN3OS and its molecular weight is 423.96. The purity is usually 95%.
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Scientific Research Applications

Structural and Optical Properties

Structural Analysis and NLO Applications : Thiopyrimidine derivatives, including those related to the queried compound, have been identified for their promising applications in nonlinear optics (NLO) fields. A study conducted on phenyl pyrimidine derivatives (related structures to the queried compound) showed significant NLO properties, indicating their potential for optoelectronic and high-tech applications. These findings were supported by density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, which provided insights into the structural parameters, electronic, linear, and nonlinear optical exploration of these compounds (Hussain et al., 2020).

Biological and Medicinal Applications

Antimicrobial and Anti-inflammatory Activities : Some thiopyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, showcasing their potential as bioactive compounds with multiple biological activities. This suggests that derivatives of the queried compound could serve as a basis for the development of new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

Antitumor Agents : Research on pyrrolo[2,3-d]pyrimidines, a category to which the queried compound is closely related, has demonstrated their potential as inhibitors of thymidylate synthase (TS), showcasing their capability as antitumor and/or antibacterial agents. These compounds have been evaluated for their efficacy against human cancer cell lines, indicating their potential utility as novel antitumor agents (Gangjee et al., 1996).

Antifolates and Pathogen Inhibitors : Another study highlighted the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase (DHFR) inhibitors, showing promise as antitumor agents and inhibitors of pathogens causing opportunistic infections in immunocompromised patients. This underscores the broad spectrum of potential medicinal applications of these compounds (Gangjee et al., 2007).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c1-3-13-27-22(28)21-20(18(14-26(21)2)16-9-5-4-6-10-16)25-23(27)29-15-17-11-7-8-12-19(17)24/h4-12,14H,3,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDDDAFIMAFBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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